molecular formula C18H22N4O5S B11297438 N-[2-(azepan-1-ylcarbonyl)phenyl]-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

N-[2-(azepan-1-ylcarbonyl)phenyl]-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

Cat. No.: B11297438
M. Wt: 406.5 g/mol
InChI Key: RYHUHTZCMFLWIZ-UHFFFAOYSA-N
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Description

N-[2-(AZEPANE-1-CARBONYL)PHENYL]-2-HYDROXY-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that includes an azepane ring, a phenyl group, and a dihydropyrimidine sulfonamide moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(AZEPANE-1-CARBONYL)PHENYL]-2-HYDROXY-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE typically involves multiple steps, starting from readily available starting materials

    Cyclization Reaction: The azepane ring can be synthesized through a nucleophilic ring-closing reaction, where a suitable precursor undergoes cyclization under basic conditions.

    Phenyl Group Introduction: The phenyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a phenylboronic acid derivative.

    Dihydropyrimidine Sulfonamide Formation: The final step involves the formation of the dihydropyrimidine sulfonamide moiety through a condensation reaction between a suitable sulfonamide and a dihydropyrimidine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-[2-(AZEPANE-1-CARBONYL)PHENYL]-2-HYDROXY-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[2-(AZEPANE-1-CARBONYL)PHENYL]-2-HYDROXY-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, infectious diseases, and inflammatory conditions.

    Biological Research: It is used as a tool compound to study biological pathways and molecular targets, such as enzymes and receptors.

    Pharmaceutical Development: The compound serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.

    Industrial Applications: It is used in the synthesis of other complex organic molecules and as a building block for the development of new materials.

Mechanism of Action

The mechanism of action of N-[2-(AZEPANE-1-CARBONYL)PHENYL]-2-HYDROXY-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to a cascade of biochemical events that result in its therapeutic effects. For example, it may inhibit a key enzyme involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(AZEPANE-1-CARBONYL)PHENYL]-2-HYDROXY-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE: Unique due to its specific combination of functional groups and structural features.

    N-[2-(AZEPANE-1-CARBONYL)PHENYL]-2-HYDROXY-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE: Similar in structure but may differ in the position or type of substituents.

Uniqueness

The uniqueness of N-[2-(AZEPANE-1-CARBONYL)PHENYL]-2-HYDROXY-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE lies in its specific combination of an azepane ring, phenyl group, and dihydropyrimidine sulfonamide moiety. This unique structure imparts distinct biological activities and therapeutic potential, making it a valuable compound for scientific research and pharmaceutical development.

Properties

Molecular Formula

C18H22N4O5S

Molecular Weight

406.5 g/mol

IUPAC Name

N-[2-(azepane-1-carbonyl)phenyl]-6-methyl-2,4-dioxo-1H-pyrimidine-5-sulfonamide

InChI

InChI=1S/C18H22N4O5S/c1-12-15(16(23)20-18(25)19-12)28(26,27)21-14-9-5-4-8-13(14)17(24)22-10-6-2-3-7-11-22/h4-5,8-9,21H,2-3,6-7,10-11H2,1H3,(H2,19,20,23,25)

InChI Key

RYHUHTZCMFLWIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)S(=O)(=O)NC2=CC=CC=C2C(=O)N3CCCCCC3

Origin of Product

United States

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